molecular formula C5H8N2O B3150904 3-Methyl-5,6-dihydropyrazin-2-ol CAS No. 69849-58-7

3-Methyl-5,6-dihydropyrazin-2-ol

Cat. No. B3150904
CAS RN: 69849-58-7
M. Wt: 112.13 g/mol
InChI Key: HLJHWTFFHZYFRR-UHFFFAOYSA-N
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Description

3-Methyl-5,6-dihydropyrazin-2-ol is a chemical compound with the molecular formula C5H8N2O . It has a molecular weight of 112.13 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Methyl-5,6-dihydropyrazin-2-ol consists of a pyrazinone ring with a methyl group attached to the 3-position and a hydroxyl group attached to the 2-position .

Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

3-Methyl-5,6-dihydropyrazin-2-ol, as a heterocyclic compound, finds its importance in the realm of organic chemistry, particularly in the synthesis of bioactive molecules and natural products. A comprehensive review highlighted the synthesis of 3,4-dihydropyran derivatives, showcasing the compound's role as a chiral building block. The analysis covered over 400 papers, emphasizing the flexibility of catalytic systems and the control over molecular complexity achievable through various synthetic strategies. This underscores the compound's utility in constructing complex organic architectures with high enantioselectivity (Desimoni, Faita, & Quadrelli, 2018).

Antioxidant Activity and Health Implications

The study of antioxidants remains a critical area of interest due to its implications across various fields, including food engineering, medicine, and pharmacy. An in-depth review of the methods used to determine antioxidant activity outlined the advantages and limitations of current tests, such as ORAC, HORAC, and FRAP, among others. This examination of chemical and electrochemical methods sheds light on the mechanisms and kinetics of processes involving antioxidants, suggesting potential areas for applying 3-Methyl-5,6-dihydropyrazin-2-ol in understanding and enhancing antioxidant capacity in complex samples (Munteanu & Apetrei, 2021).

Epigenetic Modifications in Cancer Therapy

The role of DNA methyltransferase inhibitors in cancer therapy has been extensively reviewed, highlighting the potential of these compounds, including 3-Methyl-5,6-dihydropyrazin-2-ol derivatives, in modifying epigenetic landscapes to combat cancer. This review provides an insightful analysis of the literature on DNA methyltransferase inhibitors, their antitumor effects, and the clinical role these agents may play in future therapeutic strategies, emphasizing the need for combination therapies and robust clinical studies (Goffin & Eisenhauer, 2002).

Protective Effects Against Oxidative Stress

Oxidized metabolites of oltipraz, which may include derivatives of 3-Methyl-5,6-dihydropyrazin-2-ol, have been reviewed for their antioxidant and mitochondrial protective effects. These studies explore the pharmacological effects beyond cancer chemoprevention, including anti-fibrotic effects and cytoprotection against oxidative stress. The review discusses metabolic activation and the role of cell signaling pathways in regulating gene expression related to antioxidant activity, offering insights into the therapeutic potential of oxidized metabolites (Choi et al., 2010).

properties

IUPAC Name

5-methyl-2,3-dihydro-1H-pyrazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-5(8)7-3-2-6-4/h2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJHWTFFHZYFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5,6-dihydropyrazin-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-5,6-dihydropyrazin-2-ol
Reactant of Route 2
3-Methyl-5,6-dihydropyrazin-2-ol
Reactant of Route 3
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Reactant of Route 4
3-Methyl-5,6-dihydropyrazin-2-ol
Reactant of Route 5
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Reactant of Route 6
3-Methyl-5,6-dihydropyrazin-2-ol

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